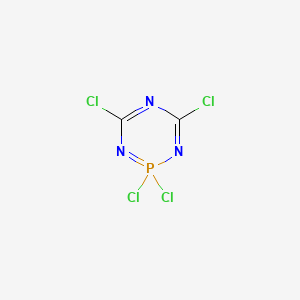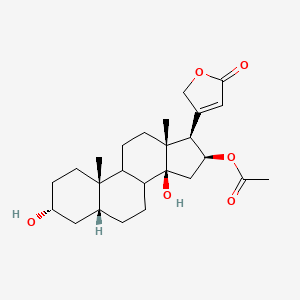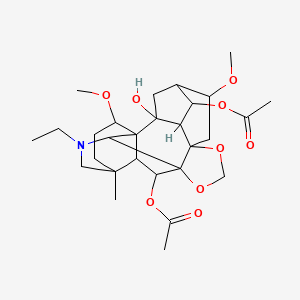
14-Acetyldictyocarpine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Acetyldictyocarpine is a norditerpenoid alkaloid found in certain species of the Delphinium plant. This compound is part of a broader class of diterpenoid alkaloids, which are known for their complex structures and significant biological activities. These alkaloids have been studied for their potential medicinal properties and their role in plant defense mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Acetyldictyocarpine typically involves multiple steps, starting from simpler diterpenoid precursors. The process often includes acetylation reactions where an acetyl group is introduced to the molecule. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, such as Delphinium plants, followed by purification processes. Advanced techniques like vacuum liquid chromatography can be used to separate and purify the compound from a mixture of similar alkaloids .
化学反应分析
Types of Reactions: 14-Acetyldictyocarpine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like methoxy or acetoxy groups.
科学研究应用
Chemistry: It serves as a model compound for studying the reactivity and synthesis of norditerpenoid alkaloids.
Biology: Research has explored its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Its unique chemical structure makes it a candidate for developing new materials and chemical processes.
作用机制
The mechanism of action of 14-Acetyldictyocarpine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmission, leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but its effects on neuromuscular junctions have been well-documented .
相似化合物的比较
14-Acetyldictyocarpine is part of a family of norditerpenoid alkaloids, which includes compounds like 14-acetylbrowniine and delsoline . Compared to these similar compounds, this compound has unique structural features, such as specific acetylation patterns, that contribute to its distinct biological activities. Its relative abundance and specific interactions with molecular targets also set it apart from other alkaloids in this class.
Conclusion
This compound is a fascinating compound with a complex structure and diverse potential applications. From its synthesis and chemical reactions to its biological activities and industrial uses, this norditerpenoid alkaloid continues to be a subject of significant scientific interest. Further research will undoubtedly uncover more about its unique properties and potential benefits.
属性
CAS 编号 |
75659-26-6 |
|---|---|
分子式 |
C28H41NO9 |
分子量 |
535.6 g/mol |
IUPAC 名称 |
(21-acetyloxy-14-ethyl-2-hydroxy-6,19-dimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-4-yl) acetate |
InChI |
InChI=1S/C28H41NO9/c1-7-29-12-24(4)9-8-18(34-6)27-21(24)22(38-15(3)31)28(23(27)29)26(35-13-36-28)11-17(33-5)16-10-25(27,32)20(26)19(16)37-14(2)30/h16-23,32H,7-13H2,1-6H3 |
InChI 键 |
YRFHHBLWWCMRSY-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC(=O)C)O)OC)OCO5)OC(=O)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


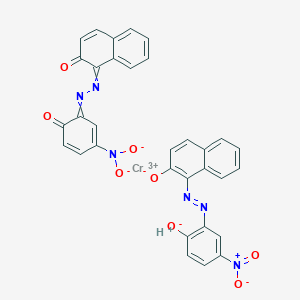
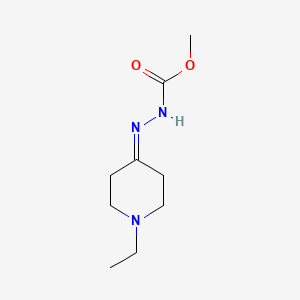
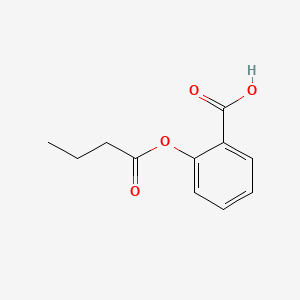
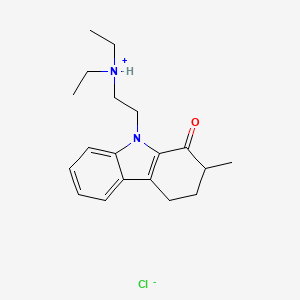
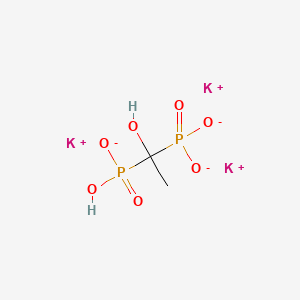
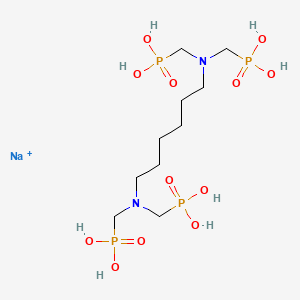

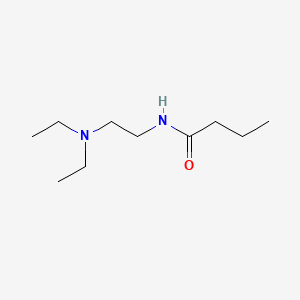

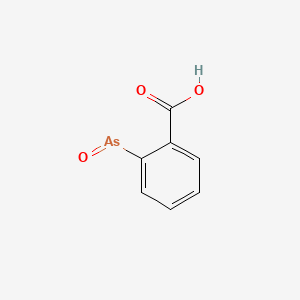
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
